molecular formula C19H24N4O3 B2378854 N-(3-methoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1030096-57-1

N-(3-methoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide

カタログ番号: B2378854
CAS番号: 1030096-57-1
分子量: 356.426
InChIキー: LZSFCRYCAFFZFQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the acetamide class, characterized by a pyrimidine core substituted with a piperidine ring and a methoxyphenyl acetamide side chain. Its structure combines a 6-methyl-2-(piperidin-1-yl)pyrimidin-4-yloxy moiety linked to an N-(3-methoxyphenyl)acetamide group. The piperidine ring introduces basicity, influencing pharmacokinetic properties like membrane permeability and metabolic stability .

特性

IUPAC Name

N-(3-methoxyphenyl)-2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-14-11-18(22-19(20-14)23-9-4-3-5-10-23)26-13-17(24)21-15-7-6-8-16(12-15)25-2/h6-8,11-12H,3-5,9-10,13H2,1-2H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSFCRYCAFFZFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCC2)OCC(=O)NC3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(3-methoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the following components:

  • 3-Methoxyphenyl group
  • Pyrimidin-4-yl moiety
  • Piperidin-1-yl linkage

Its molecular formula is C24H28N4O3C_{24}H_{28}N_4O_3 with a molecular weight of approximately 420.5 g/mol. This structure suggests potential interactions with various biological targets.

Research indicates that N-(3-methoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide may act as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to glucose metabolism. It has been shown to influence insulin signaling pathways, which could be beneficial in managing conditions like diabetes.

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in insulin resistance. The IC50 value for this inhibition was reported to be approximately 74 µM, indicating moderate potency compared to other known inhibitors .

In Vivo Studies

In vivo experiments using diabetic rat models have shown that administration of the compound at doses around 100 mg/kg resulted in a decrease in blood glucose levels by approximately 21.4% in sucrose-loaded models and 20.6% in streptozotocin-induced diabetic models. These results suggest that the compound may enhance insulin sensitivity and improve glucose homeostasis .

Data Table: Summary of Biological Activities

Activity Model Effect IC50 (µM)
PTP1B InhibitionIn vitroModerate inhibition74
Blood Glucose ReductionDiabetic Rat ModelDecreased by 21.4%-
Insulin SensitivityStreptozotocin-Induced ModelImproved glucose tolerance-

Case Studies

Several case studies have been conducted to assess the therapeutic potential of N-(3-methoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide:

  • Diabetes Management Study : A study involving diabetic rats demonstrated significant reductions in blood sugar levels post-administration, suggesting its potential as an antidiabetic agent.
  • Insulin Signaling Pathway Analysis : Research indicated that treatment with this compound modulated the expression of genes involved in insulin signaling, including IRS 1 and PPAR-α, enhancing insulin action and improving lipid profiles in treated subjects .

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

  • N-(3-Chloro-2-Methylphenyl)-2-{[6-Methyl-2-(Piperidin-1-yl)Pyrimidin-4-yl]Oxy}Acetamide

    • Key Difference : Chlorine at the 3-position and methyl at the 2-position on the phenyl ring.
    • Impact : Chlorine’s electronegativity increases metabolic stability but reduces solubility compared to the methoxy group. Molecular weight is higher (374.87 vs. ~360–370 g/mol), affecting bioavailability.
    • Source : .
  • N-(2-Fluorophenyl)-2-{[6-Methyl-2-(4-Methylpiperidin-1-yl)Pyrimidin-4-yl]Oxy}Acetamide

    • Key Difference : Fluorine at the 2-position and 4-methylpiperidine substitution.
    • Impact : Fluorine enhances metabolic stability via C-F bond strength. The 4-methyl group on piperidine may alter conformational flexibility and target affinity.
    • Source : .
  • N-(3-Methoxyphenyl)-2-[(Phenylsulfonyl)(Piperidin-1-yl)Amino]Acetamide Key Difference: Replacement of the pyrimidinyloxy group with a phenylsulfonyl-piperidinylamino moiety. Source: .

Pyrimidine Core Modifications

  • 2-Chloro-4-(3-Nitrophenoxy)-6-(Thiophen-2-yl)Pyrimidine Key Difference: Thiophene and nitro groups replace the piperidine and acetamide moieties. Impact: Thiophene enhances π-π stacking but may reduce solubility. The nitro group increases reactivity, limiting stability. Source: .
  • PROTAC Derivatives (e.g., C41H47N8O8)

    • Key Difference : Incorporation of dioxoisoindolinyl and trioxa-azatridecan groups for protein degradation.
    • Impact : Larger molecular weight (~779 g/mol) limits blood-brain barrier penetration but enables ubiquitin-mediated target degradation.
    • Source : .

Pharmacological and Physicochemical Comparisons

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Weight (g/mol) Substituent Features Solubility (Predicted) Metabolic Stability
N-(3-Methoxyphenyl)-target compound ~370 Methoxy, piperidine Moderate High
N-(3-Chloro-2-Methylphenyl) analog 374.87 Chlorine, methyl Low Very High
N-(2-Fluorophenyl) analog ~375 Fluorine, 4-methylpiperidine Moderate High
PROTAC derivative 779.35 Dioxoisoindolinyl, trioxa-azatridecan Low Moderate

Binding Interactions

  • The methoxy group in the target compound facilitates hydrogen bonding with polar residues (e.g., serine, tyrosine), while halogenated analogs rely on hydrophobic/halogen bonds.
  • Piperidine’s basic nitrogen may interact with acidic pockets in target proteins, a feature absent in sulfonyl or thiophene-containing analogs .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。